molecular formula C19H16O6 B3066428 Dihydrodaidzein diacetate CAS No. 81267-11-0

Dihydrodaidzein diacetate

Cat. No. B3066428
CAS RN: 81267-11-0
M. Wt: 340.3 g/mol
InChI Key: ZTHHHLXSEUUASE-UHFFFAOYSA-N
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Description

Dihydrodaidzein is an active metabolite of daidzein. It has vasodilatory action on rat isolated aortic rings. It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .


Synthesis Analysis

Dihydrodaidzein is produced by the gut bacteria from daidzein . A new functional gene KEC48 -07020 (K-07020) that was identified from a chick (S)-EQ-producing bacterium (Clostridium sp. ZJ6, ZJ6) can convert daidzein (DZN) into R/S-dihydrodaidzein (R/S-DHD) . Another study showed that an oxygen-tolerant bacterium, Aeroto-Niu-O16, can convert isoflavones daidzein and genistein to DHD and DHG in the presence of atmospheric oxygen .


Molecular Structure Analysis

The molecular formula of Dihydrodaidzein is C15H12O4 . It has a molecular weight of 256.253 Da .


Chemical Reactions Analysis

Daidzein reductase (DZNR) catalyzes the conversion of daidzein to ®-dihydrodaidzein, which can further undergo conversion to (S)-dihydrodaidzein facilitated by dihydrodaidzein racemase (DDRC) . Daidzin, daidzein 7-O-glucoside, is a major isoflavone in soybean and acts as a phytoestrogen. By intestinal bacteria dietary, daidzin is hydrolyzed to the aglycone daidzein and further converted to the more reduced metabolites, such as dihydrodaidzein, tetrahydrodaidzein, and equol .


Physical And Chemical Properties Analysis

Dihydrodaidzein has a density of 1.4±0.1 g/cm3, a boiling point of 529.5±50.0 °C at 760 mmHg, and a melting point of 250-251ºC .

Scientific Research Applications

Cardiovascular Health

Dihydrodaidzein, a metabolite of the isoflavone diadzein, has been studied for its potential cardioprotective properties. Research involving rat isolated aortic rings demonstrated that dihydrodaidzein significantly antagonized contractile responses to noradrenaline, suggesting a potential role in cardiovascular health. The study also revealed that dihydrodaidzein's vasodilatory effect could be inhibited by endothelium denudation, indicating an endothelium-dependent mechanism. This suggests that dihydrodaidzein and related compounds may have therapeutic potential in cardiovascular diseases (Chin-Dusting et al., 2001).

Phytoestrogenic Properties

Dihydrodaidzein is a metabolite of certain phytoestrogens like daidzein. A study on the synthesis of phytoestrogenic isoflavonoid disulfates, including dihydrodaidzein, highlighted its potential role as an inhibitor of steroid sulfatase enzymes. These enzymes are crucial in steroid metabolism, indicating that dihydrodaidzein could have significant implications in this area (Soidinsalo & Wähälä, 2004).

Metabolic Effects

Research into the metabolism of isoflavones like daidzein and genistein by intestinal bacteria has shown that dihydrodaidzein is a key intermediate in this process. Understanding the metabolic pathways of these compounds can provide insights into their biological effects and potential therapeutic applications (Chang & Nair, 1995).

Biotechnological Applications

A study explored the application of recombinant lactic acid bacteria and bifidobacteria capable of enriching soy beverage in dihydrodaidzein. This biotechnological approach suggests the potential for developing functional foods enriched with dihydrodaidzein, leveraging its health benefits (Peirotén, Gaya, & Landete, 2020).

Enantioselective Synthesis

A study on the enantioselective synthesis of S-Equol from dihydrodaidzein by a newly isolated anaerobic human intestinal bacterium revealed the ability of this bacterium to convert dihydrodaidzein to S-equol under anaerobic conditions. This research contributes to understanding the role of gut microbiota in metabolizing dietary compounds and could have implications for developing gut microbiota-targeted therapies (Wang et al., 2005).

Mechanism of Action

After ingestion, daidzein is converted by the gut microflora into dihydrodaidzein .

Safety and Hazards

The safety data sheet for Dihydrodaidzein suggests that it causes skin irritation and serious eye irritation. In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

A new DZNR from ZJ6 was found and identified in a study, and its bidirectional enzyme activities and wide distribution in the gut of humans and animals provide alternative strategies for revealing the individual regulatory mechanisms of (S)-EQ-producing bacteria .

properties

IUPAC Name

[4-(7-acetyloxy-4-oxo-2,3-dihydrochromen-3-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHHHLXSEUUASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432051
Record name Dihydrodaidzein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrodaidzein diacetate

CAS RN

81267-11-0
Record name Dihydrodaidzein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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